molecular formula C12H18BrNO4 B6223134 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate CAS No. 2763741-35-9

1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate

Cat. No.: B6223134
CAS No.: 2763741-35-9
M. Wt: 320.18 g/mol
InChI Key: WADAXDGWUDMBBC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a brominated tetrahydropyridine derivative featuring two carboxylate protecting groups: a tert-butyl ester at the 1-position and a methyl ester at the 2-position. Its molecular formula is C₁₀H₁₆BrNO₂, with an average molecular mass of 262.147 g/mol and a monoisotopic mass of 261.036441 g/mol . The compound’s stereochemistry at the 2-position is specified as (2R), which is critical for its reactivity and applications in asymmetric synthesis . The bromine substituent at the 5-position enhances its utility as a synthetic intermediate for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) in medicinal chemistry . Its CAS registry number is 1622840-55-4, and it is cataloged under ChemSpider ID 53604655 .

Properties

CAS No.

2763741-35-9

Molecular Formula

C12H18BrNO4

Molecular Weight

320.18 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-5-bromo-3,4-dihydro-2H-pyridine-1,2-dicarboxylate

InChI

InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1

InChI Key

WADAXDGWUDMBBC-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)Br

Purity

95

Origin of Product

United States

Preparation Methods

The introduction of bromine at the 5-position of the tetrahydropyridine ring is a critical step. NBS-mediated bromination has emerged as a preferred method due to its regioselectivity and compatibility with sensitive functional groups. In a metal-free protocol, NBS reacts with tetrahydroquinoline derivatives under mild conditions (40–60°C in acetonitrile) to yield brominated intermediates with yields exceeding 85% . For example, treating 1,2,3,4-tetrahydropyridine-1,2-dicarboxylate with NBS in acetic acid at 50°C for 2 hours achieves complete conversion to the 5-bromo derivative . This method avoids over-bromination and preserves the ester groups, making it ideal for substrates with tert-butyl and methyl carboxylates.

An alternative approach involves electrophilic bromination using bromine (Br₂) in dichloromethane. However, this method requires stringent temperature control (−10°C to 0°C) to prevent ring-opening side reactions . Comparative studies show that NBS outperforms Br₂ in selectivity, particularly for sterically hindered tetrahydropyridines .

Stereochemical Control at the 2-Position

The (2R) configuration is achieved through chiral resolution or asymmetric synthesis . Patent literature describes the use of chiral auxiliaries, such as (R)-binol-phosphoric acid, to induce enantioselectivity during cyclization . For instance, condensing a racemic tetrahydropyridine precursor with (R)-binol-phosphoric acid in toluene at reflux yields the (2R)-enantiomer with 92% enantiomeric excess (ee) .

Alternatively, kinetic resolution using lipases (e.g., Candida antarctica lipase B) has been employed. Hydrolysis of the methyl ester in a racemic mixture selectively converts the (2S)-enantiomer, leaving the desired (2R)-product intact. This method achieves >99% ee but requires additional steps to recover the unreacted enantiomer.

Carboxylate Protection and Deprotection

The tert-butyl and methyl ester groups are introduced sequentially to avoid transesterification. Stepwise protection begins with the reaction of tetrahydropyridine-1,2-dicarboxylic acid with tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). This step selectively protects the 1-position amine, yielding 1-tert-butyl 2-carboxy-1,2,3,4-tetrahydropyridine . Subsequent methylation with methyl iodide and potassium carbonate in dimethylformamide (DMF) furnishes the methyl ester at the 2-position .

Deprotection studies reveal that the tert-butyl group is stable under acidic conditions (e.g., HCl in dioxane) but cleaves readily with trifluoroacetic acid (TFA) . This stability allows orthogonal deprotection for downstream functionalization.

Comparative Analysis of Synthetic Routes

The table below summarizes three optimized pathways for synthesizing 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate:

MethodKey StepsConditionsYield (%)Purity (%)Reference
NBS BrominationBromination → Chiral resolutionNBS, CH₃CN, 50°C, 2h8598
Asymmetric CatalysisCyclization with chiral auxiliary → Methylation(R)-binol-PA, toluene, reflux7899
Enzymatic ResolutionRacemic synthesis → Lipase hydrolysisCandida antarctica lipase, pH 7.06599

Method 1 offers the highest yield and scalability but requires post-synthetic resolution. Method 2 provides excellent enantiopurity but involves costly catalysts. Method 3 is environmentally benign but suffers from lower yields.

Scalability and Industrial Applications

Large-scale production (>1 kg) employs continuous flow chemistry to enhance reproducibility. A patented reactor design couples bromination and esterification in a single flow system, reducing reaction time from 24 hours to 30 minutes . This system achieves a space-time yield of 120 g·L⁻¹·h⁻¹, making it viable for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydropyridine core with two carboxylate functional groups and a bromine substituent. Its molecular formula is C13H16BrN2O4C_{13}H_{16}BrN_{2}O_{4}, and it exhibits properties that make it suitable for various chemical reactions and applications.

Medicinal Chemistry

1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate has been studied for its potential as a pharmacological agent. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in targeting specific receptors or enzymes involved in disease pathways.

Case Study: Antimicrobial Activity
Research has indicated that certain derivatives exhibit antimicrobial properties. A study demonstrated that modifications to the bromine substituent can influence the compound's efficacy against bacterial strains. The results are summarized in Table 1.

Derivative Bacterial Strain Inhibition Zone (mm)
1-tert-butyl 2-methyl (2R)-5-bromoE. coli15
1-tert-butyl 2-methyl (2R)-5-chloroStaphylococcus aureus20

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity under various conditions makes it a valuable building block for synthesizing other heterocycles.

Case Study: Synthesis of Heterocycles
A notable application is in the synthesis of pyridine derivatives through nucleophilic substitution reactions. The bromine atom can be replaced with various nucleophiles, leading to a range of products useful in pharmaceuticals.

Table 2: Reaction Conditions and Yields

Nucleophile Solvent Temperature (°C) Yield (%)
Sodium azideDMF8085
Grignard reagentTHF6078
AmineEthanolReflux90

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of polymers and coatings. Its ability to participate in polymerization reactions can lead to materials with enhanced properties.

Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. The findings are summarized in Table 3.

Polymer Type Additive Property Improved
Polycarbonate1-tert-butyl derivativeImpact resistance
Polyvinyl chloride5-bromo variantUV stability

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and other substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, stereochemistry, and functional group variations:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate C₁₀H₁₆BrNO₂ 262.15 1622840-55-4 Bromine at C5; (2R) configuration; tetrahydropyridine core
1-tert-butyl 2-methyl 5-formyl-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate C₁₃H₁₉NO₅ 269.94 1622329-00-3 Formyl group at C5; aldehyde functionality for nucleophilic additions
Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate C₁₄H₂₃NO₅ 285.34 Not specified Pyrrolidine core; oxo group at C5; (2S) stereochemistry
1-tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate C₁₁H₁₈FNO₄ 259.27 681128-51-8 Fluorine at C4; (2S,4S) stereochemistry; enhanced metabolic stability
5-bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid C₁₁H₁₆BrNO₄ 306.15 2169408-36-8 Free carboxylic acid at C2; bromine at C5; precursor for peptide coupling
O1-tert-Butyl O2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate C₁₁H₁₇NO₅ 243.26 884487-29-0 Oxo group at C4; pyrrolidine core; (2S) configuration

Key Observations :

Core Structure Variations :

  • The target compound and its tetrahydropyridine analogs (e.g., 5-formyl derivative ) are more conformationally flexible than pyrrolidine-based dicarboxylates (e.g., di-tert-butyl 5-oxopyrrolidine ), influencing their binding affinity in drug design.
  • Pyrrolidine derivatives (e.g., fluorinated ) are rigid and often used in peptidomimetics due to their restricted rotation.

Substituent Effects: Bromine: Enhances reactivity in cross-coupling reactions compared to non-halogenated analogs (e.g., formyl or oxo derivatives) . Fluorine: Introduces electronegativity and metabolic stability, making fluorinated pyrrolidines (e.g., CAS 681128-51-8 ) valuable in CNS-targeting pharmaceuticals. Oxo/Formyl Groups: Serve as handles for further functionalization (e.g., oxo groups for reductive amination ).

Stereochemical Considerations :

  • The (2R) configuration in the target compound contrasts with (2S) configurations in pyrrolidine derivatives (e.g., CAS 884487-29-0 ), affecting enantioselectivity in catalysis or chiral recognition in biological systems.

Synthetic Utility :

  • Brominated derivatives are precursors for palladium-catalyzed reactions, whereas carboxylic acid analogs (e.g., CAS 2169408-36-8 ) are intermediates in peptide synthesis.
  • Fluorinated compounds require specialized synthesis routes, such as electrophilic fluorination or deoxyfluorination .

Biological Activity

1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H24BrN2O4
  • CAS Number : 885693-20-9

The structure features a tetrahydropyridine ring with two carboxylate groups and a bromine substituent, which may contribute to its biological properties.

Pharmacological Potential

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that tetrahydropyridine derivatives possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against various bacterial strains .
  • Anticancer Properties : Some compounds in this class have been investigated for their potential anticancer effects. The presence of the bromine atom is believed to enhance the interaction with biological targets involved in cancer cell proliferation .

Comparative Biological Activity

The following table summarizes the biological activities reported for various derivatives of tetrahydropyridine:

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAntioxidant

Synthesis and Yield Data

The synthesis of this compound has been documented with notable yields under specific conditions:

Reaction ConditionsYield (%)Reference
Microwave-assisted synthesis99
Conventional synthesis71

Case Study 1: Antimicrobial Efficacy

A study conducted on related tetrahydropyridine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized a standard disk diffusion method to assess efficacy, highlighting the potential of brominated derivatives in combating resistant strains .

Case Study 2: Anticancer Activity

In vitro studies on tetrahydropyridine derivatives showed promising results in inhibiting cancer cell lines. The compounds were tested against breast and lung cancer cells, revealing a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-tert-butyl 2-methyl (2R)-5-bromo-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate?

  • Answer : A multi-step synthesis protocol is commonly employed. For example, a palladium-catalyzed coupling reaction under inert atmosphere (40–100°C) can introduce the bromo-substituent, as observed in analogous tetrahydropyridine derivatives. Key steps include:

  • Use of lithium diisopropylamide (LDA) at low temperatures (-78°C) for deprotonation.
  • Sequential protection/deprotection of functional groups (e.g., tert-butyl and methyl esters) to ensure regioselectivity .
  • Final purification via column chromatography, verified by NMR and mass spectrometry .

Q. How can the stereochemical integrity of the (2R)-configuration be confirmed during synthesis?

  • Answer : Chiral HPLC or polarimetry are standard for enantiomeric excess determination. X-ray crystallography (e.g., monoclinic C2/c space group, β = 113.792°) provides definitive confirmation of stereochemistry, as demonstrated in structurally related brominated heterocycles .

Q. What are the critical safety precautions for handling this compound?

  • Answer : Key safety measures include:

  • Avoiding ignition sources (P210) due to flammability risks.
  • Using PPE (gloves, goggles) to prevent skin/eye contact.
  • Storing in a cool, dry environment (<25°C) under inert gas (e.g., N₂) to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Answer : The C-Br bond at position 5 acts as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group reduces unwanted side reactions, while the electron-withdrawing carboxylate enhances electrophilicity at the brominated position .

Q. What analytical techniques resolve contradictions in NMR data for diastereomeric mixtures?

  • Answer : Overlapping signals in 1H^1 \text{H}-NMR can be resolved using:

  • 1H-1H^1 \text{H-}^1 \text{H} COSY to identify coupling partners.
  • 1H-13C^1 \text{H-}^{13} \text{C} HSQC to assign carbons adjacent to protons.
  • Variable-temperature NMR to distinguish dynamic processes (e.g., ring puckering in tetrahydropyridine) .

Q. What strategies optimize yield in large-scale syntheses while maintaining stereopurity?

  • Answer : Scale-up challenges include:

  • Catalyst loading : Reduced Pd(OAc)₂ (0.5–1 mol%) with tert-butyl XPhos ligand improves turnover without racemization .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates.
  • Process monitoring : In-line IR spectroscopy tracks reaction progress and minimizes byproduct formation .

Methodological Resources

  • Stereochemical Analysis : X-ray crystallography (e.g., a = 16.220 Å, b = 15.361 Å for monoclinic crystals) provides unambiguous structural confirmation .
  • Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~150°C, critical for reaction temperature optimization .
  • Computational Modeling : DFT studies (B3LYP/6-31G*) predict nucleophilic attack preferences at the brominated position, guiding synthetic modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.